molecular formula C9H7Cl3O2 B13270765 1-(2,3,5-Trichloro-6-hydroxyphenyl)propan-1-one

1-(2,3,5-Trichloro-6-hydroxyphenyl)propan-1-one

Cat. No.: B13270765
M. Wt: 253.5 g/mol
InChI Key: ZQPIRUBNPPSHBR-UHFFFAOYSA-N
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Description

1-(2,3,5-Trichloro-6-hydroxyphenyl)propan-1-one is a chemical compound with the molecular formula C₉H₇Cl₃O₂ and a molecular weight of 253.51 g/mol . This compound is characterized by the presence of three chlorine atoms and a hydroxyl group attached to a phenyl ring, along with a propanone group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 1-(2,3,5-Trichloro-6-hydroxyphenyl)propan-1-one involves several steps. One common method includes the reaction of 2,3,5-trichlorophenol with propanone under specific conditions. The reaction typically requires the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,3,5-Trichloro-6-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,3,5-Trichloro-6-hydroxyphenyl)propan-1-one is utilized in various scientific research applications, including:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research involving this compound explores its potential therapeutic effects and its role in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3,5-Trichloro-6-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets. The hydroxyl and ketone groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

1-(2,3,5-Trichloro-6-hydroxyphenyl)propan-1-one can be compared with similar compounds such as:

The presence of chlorine atoms in this compound makes it unique, as these atoms can participate in various substitution reactions, enhancing its versatility in chemical synthesis.

Properties

Molecular Formula

C9H7Cl3O2

Molecular Weight

253.5 g/mol

IUPAC Name

1-(2,3,5-trichloro-6-hydroxyphenyl)propan-1-one

InChI

InChI=1S/C9H7Cl3O2/c1-2-6(13)7-8(12)4(10)3-5(11)9(7)14/h3,14H,2H2,1H3

InChI Key

ZQPIRUBNPPSHBR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC(=C1Cl)Cl)Cl)O

Origin of Product

United States

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